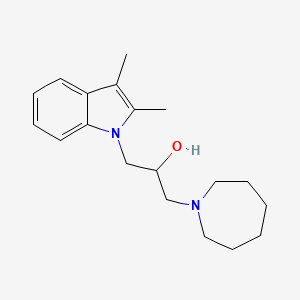

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-3-(2,3-dimethylindol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-15-16(2)21(19-10-6-5-9-18(15)19)14-17(22)13-20-11-7-3-4-8-12-20/h5-6,9-10,17,22H,3-4,7-8,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPNGXRIQKAUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CN3CCCCCC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or other suitable reactions.

Formation of the Propanol Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The azepane or indole rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the propanol group would yield a ketone or aldehyde derivative.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Piperazine vs. Azepane Derivatives

- 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol (CAS: 801228-18-2, ):

- Replacing azepane with piperazine introduces a smaller, more basic 6-membered ring. Piperazine’s higher nitrogen density may enhance water solubility but reduce lipophilicity compared to azepane.

- Discontinued commercial availability suggests inferior stability or efficacy in preclinical studies relative to azepane analogs .

Morpholine Derivatives

- The 2,3-diphenylindole substituents enhance steric bulk, which may improve selectivity for specific targets (e.g., adrenoceptors) but reduce metabolic stability .

Indole Core Modifications

Halogenation Effects

- 1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol (CAS: 942880-95-7, ): The 7-chloro substitution increases molecular weight (334.88 g/mol) and lipophilicity (ClogP ~3.5) compared to the non-halogenated parent compound. Halogens often enhance target binding via hydrophobic interactions or halogen bonding, as seen in antifungal triazole derivatives () .

Methyl vs. Phenyl Substituents

Backbone Functionalization

Alcohol vs. Ketone Backbones

- 2-(azepan-1-yl)-1-(1H-indol-3-yl)propan-1-one ():

- Replacing the propan-2-ol hydroxyl with a ketone eliminates hydrogen-bonding capacity, reducing solubility (e.g., ~2 mg/mL in water vs. ~10 mg/mL for the alcohol). The ketone may enhance membrane permeability but increase susceptibility to metabolic reduction .

Biological Activity

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a synthetic compound characterized by its unique structural features, including an azepane ring and a dimethyl-substituted indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 315.4 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Azepane Ring | A seven-membered saturated ring |

| Indole Moiety | A bicyclic structure containing nitrogen |

| Propan-2-ol Group | A secondary alcohol functional group |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indole Moiety : Utilizing Fischer indole synthesis or similar methods.

- Attachment of the Azepane Ring : Through nucleophilic substitution reactions.

- Formation of the Propanol Group : Via standard organic synthesis techniques.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The azepane and indole components may enhance binding affinities and modulate biological pathways.

Pharmacological Studies

Recent studies have explored the pharmacological properties of related compounds, suggesting potential applications in treating mental health disorders and microbial infections. For instance:

- Antimycobacterial Activity : Related indole derivatives have shown significant activity against Mycobacterium species, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.6 µg/mL .

- Neurotransmitter Modulation : Compounds featuring indole structures are known to influence serotonin receptors, which may contribute to antidepressant effects.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

- Study on MmpL3 Inhibition : Compounds with similar scaffolds demonstrated promising results against nontuberculous mycobacteria by inhibiting MmpL3 function, a critical transporter in mycobacterial cell wall synthesis .

- In Vivo Efficacy : Research involving murine models indicated that certain azepane-containing compounds exhibited good oral bioavailability and efficacy in treating infections caused by Mycobacterium abscessus .

Toxicity and Safety Profile

The safety profile of this compound remains under investigation. Preliminary studies suggest low cytotoxicity against human cell lines, indicating a favorable safety margin for further development .

Comparative Analysis

A comparison with similar compounds reveals distinct biological activities based on structural variations:

| Compound Name | Activity | MIC (µg/mL) |

|---|---|---|

| 1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethylindole)propan-2-ol | Antimycobacterial | 0.05–1 |

| 1-(piperidin-1-yl)-3-(2,3-dimethylindole)propan-2-ol | Moderate activity against M. tuberculosis | 0.125 |

| 4-fluoro-n-octyl derivative | High potency against M. abscessus | <0.01 |

Q & A

What are the optimized synthetic routes for 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol, and what catalytic systems enhance reaction efficiency?

Answer:

The synthesis involves multi-step reactions, including functionalization of the indole ring and coupling with azepane derivatives. A key strategy is the use of acid catalysts like p-toluenesulfonic acid (p-TSA) to facilitate heterocyclic coupling, as demonstrated in the synthesis of structurally related indolyl-propanols . For azepane incorporation, nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) is recommended, with solvents like dichloromethane or THF. Catalytic systems employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields by enhancing interfacial reactivity .

How can single-crystal X-ray diffraction (SC-XRD) resolve stereochemical ambiguities in this compound?

Answer:

SC-XRD is critical for confirming stereochemistry, especially for the chiral center at the propan-2-ol moiety. Data collection at 296 K with a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement using SHELXL-2018/3 can achieve R-factors < 0.05, as shown in studies of analogous indole-azepane systems . Key parameters include mean σ(C–C) bond length deviations (<0.003 Å) and data-to-parameter ratios >13:1 to ensure reliability.

What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ with <5 ppm error).

- ¹H/¹³C NMR: Assigns proton environments (e.g., indole NH at δ 8.5–9.5 ppm, azepane CH₂ at δ 2.5–3.5 ppm).

- HPLC-PDA: Detects impurities (>99% purity threshold) using C18 columns and methanol/water gradients .

- SC-XRD: Confirms spatial arrangement, as in , where R-factor = 0.041 ensured structural accuracy .

How do substituents on the indole ring influence physicochemical properties and reactivity?

Answer:

The 2,3-dimethyl groups on the indole ring increase steric hindrance, reducing electrophilic substitution at C3. Computational studies (DFT) show these groups lower solubility in polar solvents (logP ~2.8) but enhance thermal stability (decomposition >200°C). Reactivity shifts toward nucleophilic pathways at the propanol oxygen, as seen in analogs like 3-(indol-3-yl)propanols . Methyl groups also redshift UV-Vis absorption (λmax ~290 nm), useful for photostability assessments .

What strategies mitigate conflicting data in reaction yield optimization studies?

Answer:

Contradictory yields (e.g., 30–95% in vs. ) often arise from variable catalyst loading or solvent purity. To resolve discrepancies:

- Design of Experiments (DoE): Use factorial designs to isolate critical factors (e.g., temperature, catalyst ratio).

- In situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation .

- Statistical Validation: Apply ANOVA to compare batch variations (p < 0.05 significance threshold) .

What computational methods predict biological activity or molecular interactions?

Answer:

- Molecular Docking (AutoDock Vina): Simulates binding to targets like serotonin receptors (indole derivatives show affinity for 5-HT₂A, RMSD <2.0 Å).

- MD Simulations (GROMACS): Assess stability in lipid bilayers (e.g., logD ~2.5 for blood-brain barrier penetration).

- QSAR Models: Relate substituent electronic parameters (Hammett σ) to IC₅₀ values, as validated for indole-based inhibitors .

What safety protocols are essential given the compound’s toxicity profile?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.